molecular formula C29H30N2O3S2 B11083796 N-{(5E)-4-Oxo-5-[4-(2-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-YL}adamantane-1-carboxamide

N-{(5E)-4-Oxo-5-[4-(2-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-YL}adamantane-1-carboxamide

Cat. No.: B11083796
M. Wt: 518.7 g/mol
InChI Key: OUJRNJMPZAMYBV-MFKUBSTISA-N
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Description

N-{(5E)-4-Oxo-5-[4-(2-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-YL}adamantane-1-carboxamide is a complex organic compound with a unique structure that combines elements of adamantane, thiazolidine, and benzylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(5E)-4-Oxo-5-[4-(2-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-YL}adamantane-1-carboxamide typically involves multiple steps:

    Formation of the Thiazolidine Ring: This step involves the reaction of a thioamide with a carbonyl compound under acidic or basic conditions to form the thiazolidine ring.

    Introduction of the Adamantane Group: The adamantane group is introduced through a nucleophilic substitution reaction, where an adamantane derivative reacts with the thiazolidine intermediate.

    Benzylidene Formation: The benzylidene group is formed by the condensation of a benzaldehyde derivative with the thiazolidine-adamantane intermediate under basic conditions.

    Final Coupling: The final step involves coupling the benzylidene-thiazolidine-adamantane intermediate with a carboxamide derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

N-{(5E)-4-Oxo-5-[4-(2-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-YL}adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific functional groups being targeted. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It might be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{(5E)-4-Oxo-5-[4-(2-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-YL}adamantane-1-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: The compound might inhibit or activate specific enzymes by binding to their active sites.

    Interaction with Receptors: It could interact with cellular receptors, modulating signal transduction pathways.

    Modulation of Gene Expression: The compound might influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidine ring structure and are known for their antidiabetic properties.

    Adamantane Derivatives: Compounds containing the adamantane group are often used in antiviral and antiparkinsonian drugs.

    Benzylidene Derivatives: These compounds are commonly used in the synthesis of various pharmaceuticals and materials.

Uniqueness

N-{(5E)-4-Oxo-5-[4-(2-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-YL}adamantane-1-carboxamide is unique due to its combination of structural elements from different classes of compounds, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C29H30N2O3S2

Molecular Weight

518.7 g/mol

IUPAC Name

N-[(5E)-4-oxo-5-[[4-(2-phenylethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]adamantane-1-carboxamide

InChI

InChI=1S/C29H30N2O3S2/c32-26-25(15-20-6-8-24(9-7-20)34-11-10-19-4-2-1-3-5-19)36-28(35)31(26)30-27(33)29-16-21-12-22(17-29)14-23(13-21)18-29/h1-9,15,21-23H,10-14,16-18H2,(H,30,33)/b25-15+

InChI Key

OUJRNJMPZAMYBV-MFKUBSTISA-N

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NN4C(=O)/C(=C\C5=CC=C(C=C5)OCCC6=CC=CC=C6)/SC4=S

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NN4C(=O)C(=CC5=CC=C(C=C5)OCCC6=CC=CC=C6)SC4=S

Origin of Product

United States

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